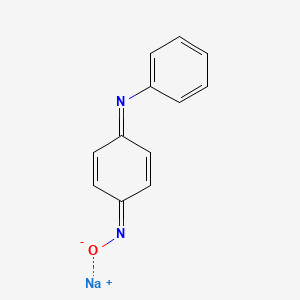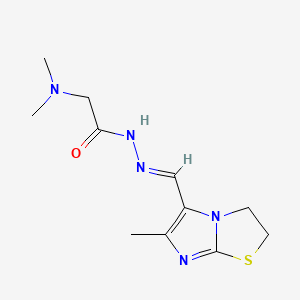
alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol: is an organic compound with the molecular formula C13H21NO. It is a phenethyl alcohol derivative characterized by the presence of a diethylamino group attached to the alpha carbon and two methyl groups at the 2 and 6 positions of the phenyl ring. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol typically involves the following steps:
Formation of the Phenethyl Alcohol Backbone: The starting material, 2,6-dimethylphenethyl alcohol, can be synthesized through the reduction of 2,6-dimethylphenylacetone using a reducing agent such as sodium borohydride.
Introduction of the Diethylamino Group: The phenethyl alcohol is then reacted with diethylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to introduce the diethylamino group at the alpha position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted phenethyl alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemical entities.
Biology: In biological research, this compound can be used to study the effects of phenethyl alcohol derivatives on cellular processes. It may serve as a model compound to investigate the interactions of similar structures with biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be explored for its effects on the central nervous system or other physiological pathways.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mécanisme D'action
The mechanism of action of alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylamino group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenethyl Alcohol: Lacks the diethylamino group and has different chemical properties.
2,6-Dimethylphenethyl Alcohol: Similar backbone but without the diethylamino group.
Diethylaminoethanol: Contains the diethylamino group but lacks the phenethyl alcohol structure.
Uniqueness: Alpha-((Diethylamino)methyl)-2,6-dimethylphenethyl alcohol is unique due to the combination of the diethylamino group and the 2,6-dimethylphenethyl alcohol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
97021-85-7 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
1-(diethylamino)-3-(2,6-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H25NO/c1-5-16(6-2)11-14(17)10-15-12(3)8-7-9-13(15)4/h7-9,14,17H,5-6,10-11H2,1-4H3 |
Clé InChI |
BDVIIWIZJGGFNX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(CC1=C(C=CC=C1C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



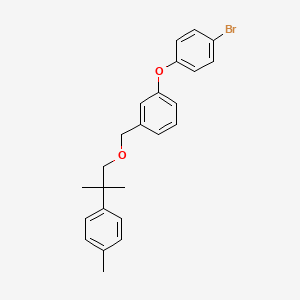
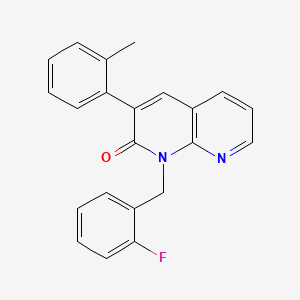
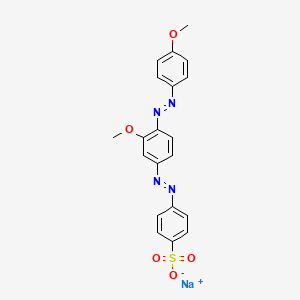
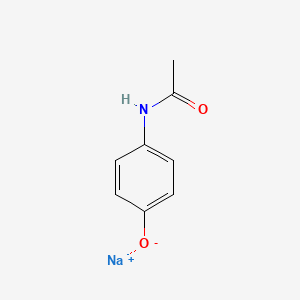
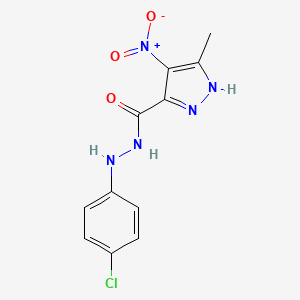

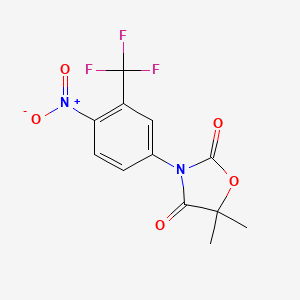
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
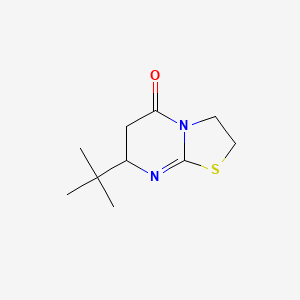
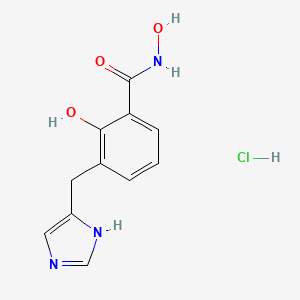
![[3H]methoxy-PEPy](/img/structure/B15191061.png)
